Bienvenue dans la boutique en ligne BenchChem!

4-(Boc-Aminomethyl)piperidine

Regioselective protection Boc orientation Piperidine NH availability

4-(Boc-Aminomethyl)piperidine, systematically named tert-butyl (piperidin-4-ylmethyl)carbamate (CAS 135632-53-0, molecular formula C₁₁H₂₂N₂O₂, MW 214.30), is a heterobifunctional piperidine derivative in which a tert-butyloxycarbonyl (Boc) protecting group is installed exclusively on the exocyclic aminomethyl side chain, leaving the piperidine ring secondary amine (pKa ~12.72 predicted) free for independent functionalization. This regiochemical arrangement distinguishes it from the constitutional isomer 1-Boc-4-(aminomethyl)piperidine (CAS 144222-22-0), where the Boc group occupies the piperidine nitrogen.

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
Cat. No. B8779606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Boc-Aminomethyl)piperidine
Molecular FormulaC11H22N2O2
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(C1CCNCC1)N
InChIInChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)9(12)8-4-6-13-7-5-8/h8-9,13H,4-7,12H2,1-3H3
InChIKeyQMAZXLIQRHWUJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Boc-Aminomethyl)piperidine (CAS 135632-53-0): A Regioselectively Boc-Protected Piperidine Building Block for Orthogonal Synthetic Strategies


4-(Boc-Aminomethyl)piperidine, systematically named tert-butyl (piperidin-4-ylmethyl)carbamate (CAS 135632-53-0, molecular formula C₁₁H₂₂N₂O₂, MW 214.30), is a heterobifunctional piperidine derivative in which a tert-butyloxycarbonyl (Boc) protecting group is installed exclusively on the exocyclic aminomethyl side chain, leaving the piperidine ring secondary amine (pKa ~12.72 predicted) free for independent functionalization . This regiochemical arrangement distinguishes it from the constitutional isomer 1-Boc-4-(aminomethyl)piperidine (CAS 144222-22-0), where the Boc group occupies the piperidine nitrogen . The compound is commercially available as a white crystalline solid (mp 106–111 °C, soluble in DMSO) at ≥97% purity from multiple global suppliers . Its primary utility lies in serving as a protected intermediate for sequential, chemoselective derivatization—the piperidine NH can be alkylated, acylated, or sulfonylated while the Boc-protected aminomethyl arm remains inert until acidic deprotection is desired.

Why 4-(Boc-Aminomethyl)piperidine Cannot Be Interchanged with Other Protected 4-(Aminomethyl)piperidine Analogs


The procurement decision for a Boc-protected 4-(aminomethyl)piperidine is not interchangeable among the available regioisomers or alternative protecting-group variants because the position of the Boc group—not merely its presence—dictates the entire synthetic sequence that follows. 4-(Boc-Aminomethyl)piperidine (Boc on the exocyclic aminomethyl) presents a free piperidine NH that is nucleophilic and available for immediate derivatization, whereas 1-Boc-4-(aminomethyl)piperidine (Boc on the ring nitrogen) presents a free primary amine on the side chain, leading to a fundamentally different reactivity profile [1]. Similarly, substituting a Cbz-protected analog (CAS 132431-09-5) for the Boc-protected compound alters the deprotection chemistry from acidolysis (TFA) to hydrogenolysis (H₂/Pd-C), which can be incompatible with substrates bearing alkene, alkyne, or other reduction-sensitive functionalities [2]. These differences are not cosmetic—they directly determine the feasibility and yield of multi-step synthetic routes and the compatibility of the building block with the broader protecting-group strategy of a given project [3].

Quantitative Differentiation of 4-(Boc-Aminomethyl)piperidine Against Closest Analogs: Evidence for Scientific Selection and Procurement


Regiochemical Identity: Boc on the Aminomethyl Side Chain Confers a Free Piperidine NH Not Available in the 1-Boc Constitutional Isomer

4-(Boc-Aminomethyl)piperidine (CAS 135632-53-0) and 1-Boc-4-(aminomethyl)piperidine (CAS 144222-22-0) are constitutional isomers with identical molecular formula (C₁₁H₂₂N₂O₂) and molecular weight (214.30) but critically divergent Boc placement. In the target compound, the Boc group resides on the exocyclic aminomethyl nitrogen, leaving the piperidine ring NH (predicted pKa 12.72 ± 0.46) unencumbered and available for nucleophilic reactions, reductive aminations, or sulfonamide formation . In the 1-Boc isomer, the piperidine nitrogen is blocked and the exocyclic primary amine is free, enabling amide coupling at that position but precluding piperidine N-functionalization without a protecting-group exchange step . This regiochemical distinction is structurally confirmed by the canonical SMILES: CC(C)(C)OC(=O)NCC1CCNCC1 (Boc on side chain) versus CC(C)(C)OC(=O)N1CCC(CC1)CN (Boc on ring) [1]. No chemical transformation can interconvert these two isomers without deprotection and re-protection.

Regioselective protection Boc orientation Piperidine NH availability Constitutional isomer differentiation

Acid-Labile Boc Deprotection vs. Hydrogenolysis-Labile Cbz Deprotection: Orthogonal Cleavage Conditions Enable Sequential Derivatization

The Boc group on 4-(Boc-aminomethyl)piperidine is cleaved under acidic conditions—exemplified by a 90% deprotection yield using 20% TFA in CH₂Cl₂ at room temperature over 8 hours, as demonstrated in the multi-step synthesis of pyrimidine derivatives [1]. In contrast, the Cbz protecting group on the nearest analog 4-(Cbz-aminomethyl)piperidine (CAS 132431-09-5) requires hydrogenolysis over palladium on carbon (H₂, Pd/C), a fundamentally orthogonal cleavage mechanism [2]. This orthogonality is well-established in the primary literature: Boc deprotection with TFA leaves Cbz-protected amines intact, while catalytic hydrogenation removes Cbz without affecting Boc groups, enabling true sequential deprotection in synthetic intermediates bearing both functionalities [3]. For procurement, this means that 4-(Boc-aminomethyl)piperidine is compatible with synthetic sequences that incorporate reduction-sensitive motifs (alkenes, alkynes, nitro groups, benzyl ethers) where the Cbz analog would fail.

Orthogonal deprotection Boc vs. Cbz Acidolysis Hydrogenolysis compatibility

Comparative Synthesis Yield: Alternative Routes to Regioisomeric Boc-Piperidines Exhibit Different Efficiencies

A side-by-side examination of published preparative routes reveals that the synthesis of 4-(Boc-aminomethyl)piperidine via Boc-imidazole achieves a 70% isolated yield after silica gel chromatography (4-aminomethylpiperidine + 1-Boc-imidazole in toluene, 25 °C, overnight) [1]. By comparison, the regioisomeric 1-Boc-4-(aminomethyl)piperidine can be prepared in 95% yield via catalytic hydrogenation of a Cbz precursor over 10% Pd/C in methanol under a hydrogen atmosphere for 3 hours at 25 °C [2]. While the latter route appears higher-yielding, it requires a hydrogenation step and a pre-installed Cbz group on the piperidine nitrogen, adding a synthetic step upstream. The Boc-imidazole route to the title compound is operationally simpler (single vessel, no gaseous reagents, no transition-metal catalyst), which can be advantageous for laboratories lacking hydrogenation capabilities or for scales where catalyst cost and safety are considerations [1].

Synthesis yield Boc-imidazole method Hydrogenation Process efficiency

Commercial Purity Benchmarks: 97% Minimum Purity with Consistent Melting Point Specification Exceeds Cbz Analog Availability

4-(Boc-Aminomethyl)piperidine is commercially supplied at ≥97% purity (HPLC) by multiple global vendors including Aladdin Scientific, Thermo Scientific Chemicals (Alfa Aesar portfolio), Bidepharm, and TCI, with a consistently reported melting point of 106–111 °C (Aladdin) or 106–108 °C (ChemicalBook, VWR) . The compound is a white to off-white crystalline solid, soluble in DMSO, and stored under ambient conditions (room temperature, dry, dark) . In comparison, the Cbz analog 4-(Cbz-aminomethyl)piperidine (CAS 132431-09-5) is available from fewer suppliers and has been catalogued at 95% purity . The tighter melting-point range and broader multi-vendor availability of the Boc compound provide greater procurement reliability and batch-to-batch reproducibility for regulated or scaled applications.

Commercial purity Melting point specification Supplier consistency Quality control

Documented Application as a Key Intermediate in SYK Kinase Inhibitor and PROTAC Linker Synthesis

4-(Boc-Aminomethyl)piperidine is explicitly recited as a critical intermediate in the synthesis of substituted pyridopyrazine SYK (spleen tyrosine kinase) inhibitors, as disclosed in patent CN201280027852.9 . In this patent-protected route, the free piperidine NH of 4-(Boc-aminomethyl)piperidine is directly condensed with a pyridopyrazine carboxylic acid derivative, while the Boc-protected aminomethyl arm remains intact for subsequent elaboration after acidic deprotection . Additionally, the compound is classified as a PROTAC (proteolysis-targeting chimera) linker intermediate by Bidepharm, indicating its utility in assembling bifunctional degrader molecules where the piperidine NH serves as one attachment point and the deprotected aminomethyl as the second . No equivalent patent documentation was identified for the Cbz analog in SYK inhibitor or PROTAC contexts, suggesting that the Boc variant is preferentially selected in these contemporary drug-discovery applications.

SYK kinase inhibitor Pyridopyrazine PROTAC linker Patent-documented intermediate

Application Scenarios Where 4-(Boc-Aminomethyl)piperidine Provides Measurable Selection Advantages


Multi-Step Medicinal Chemistry Synthesis Requiring Sequential Piperidine N-Functionalization Followed by Aminomethyl Deprotection

The defining structural feature of 4-(Boc-Aminomethyl)piperidine—a free piperidine NH paired with a Boc-protected aminomethyl side chain—enables a one-protection-group synthetic workflow: the piperidine nitrogen is first derivatized (alkylation, reductive amination, sulfonylation, or amide coupling) while the Boc group remains intact, and then the aminomethyl is unveiled via mild acidolysis (20% TFA/CH₂Cl₂, RT, 8 h, 90% yield) for a second coupling step [1]. This sequence has been executed in the patent literature for assembling pyridopyrazine SYK inhibitors and is directly applicable to any medicinal chemistry program where two sequential functionalization steps at two different nitrogen atoms are required .

PROTAC and Bifunctional Degrader Assembly Requiring Orthogonally Addressable Amine Handles

PROTAC molecules require two ligand-binding moieties connected by a linker that attaches at two chemically distinct points. 4-(Boc-Aminomethyl)piperidine supplies exactly such a differentiated scaffold: the piperidine NH serves as the first attachment point (via amide bond formation), and after Boc deprotection the free aminomethyl serves as the second attachment point [1]. The compound is explicitly catalogued as a PROTAC linker intermediate by commercial suppliers, confirming that this application scenario is not theoretical but operational in current degrader-discovery campaigns .

Synthetic Routes Incompatible with Hydrogenolysis Conditions Where the Cbz Analog Cannot Be Used

When a synthetic intermediate contains reduction-sensitive functional groups—alkenes, alkynes, nitro groups, benzyl ethers, or aryl halides susceptible to hydrodehalogenation—the Cbz protecting group cannot be removed without collateral damage, as Cbz requires catalytic hydrogenation (H₂, Pd/C) [2]. In such cases, 4-(Boc-Aminomethyl)piperidine is the appropriate protected building block because its Boc group is removed under non-reductive acidic conditions (TFA/CH₂Cl₂), leaving reduction-sensitive motifs intact [1]. This compatibility constraint is a frequent determinant in procurement decisions for complex natural product or pharmaceutical intermediate synthesis.

Reproduction of Patent-Disclosed Synthetic Routes to SYK Kinase Inhibitor Candidates

The patent CN201280027852.9 (Hutchison MediPharma) explicitly employs 4-(Boc-aminomethyl)piperidine as a key intermediate in the synthesis of substituted pyridopyrazines with SYK inhibitory activity . For academic or industrial groups seeking to reproduce, validate, or improve upon these patent-described compounds, procurement of the exact building block used in the patent is mandatory—not merely advisable—to ensure route fidelity and avoid introducing variables that could compromise biological reproducibility or patent challenge defenses.

Quote Request

Request a Quote for 4-(Boc-Aminomethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.